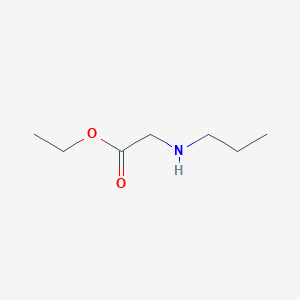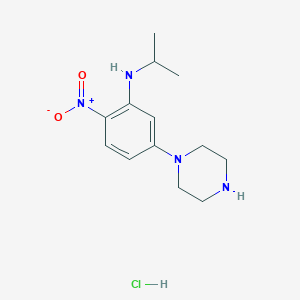
Ethyl 2-(propylamino)acetate
Übersicht
Beschreibung
Ethyl 2-(propylamino)acetate is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 . It is widely used in scientific research due to its unique properties, making it valuable in various applications such as drug synthesis, organic chemistry studies, and pharmaceutical research.
Molecular Structure Analysis
The InChI code for Ethyl 2-(propylamino)acetate is 1S/C7H15NO2/c1-3-5-8-6-7(9)10-4-2/h8H,3-6H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-(propylamino)acetate are not fully detailed in the search results. It is known to be a liquid . More specific properties such as boiling point, melting point, density, and solubility would require further investigation.
Wissenschaftliche Forschungsanwendungen
Dopamine Receptor Agonist Research
Ethyl 2-(propylamino)acetate derivatives have been studied for their potential as dopamine receptor agonists. For instance, 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone (SK&F 101468) is identified as a potent and selective prejunctional dopamine receptor agonist. This compound has shown the ability to inhibit the constrictor response to electrical stimulation in rabbit ear arteries, indicating its potential in neurological research (Gallagher et al., 1985).
Memory Enhancement Studies
Research involving ethyl 2-(propylamino)acetate derivatives has also explored their effects on memory. For instance, 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate has been synthesized and its impact on memory in mice has been investigated, showing significant decreases in mistake frequency compared to control groups (Li Ming-zhu, 2010).
Enzymatic Resolution for Drug Production
Ethyl 1,4-benzodioxan-2-carboxylate, related to ethyl 2-(propylamino)acetate, has been used in the production of the drug doxazosin mesylate. Research demonstrates its kinetic resolution to get the S-enantiomer through a simple lipase-catalyzed transesterification reaction, highlighting its importance in the pharmaceutical industry (Kasture et al., 2005).
Development of Novel Synthetic Methods
Studies have also focused on developing new methods to synthesize compounds derived from ethyl 2-(propylamino)acetate. For example, ethyl 2-arylamino-2-oxo-acetates have been synthesized using complex reactions with dimethyl acetylenedicarboxylate, demonstrating advancements in organic synthesis techniques (Yavari et al., 2005).
Industrial Applications
In industrial applications, studies on ethyl acetate, which is structurally related to ethyl 2-(propylamino)acetate, have shown its use in the food, beverage, and solvent industries. Its production is currently being explored through more sustainable methods, like microbial conversion of biomass-derived sugars (Zhang et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 2-(propylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-5-8-6-7(9)10-4-2/h8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUSZJBGNONFQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(propylamino)acetate | |
CAS RN |
40693-96-7 | |
| Record name | ethyl 2-(propylamino)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2773774.png)
![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2773776.png)
![5-methyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2773777.png)
![1-{6-[(2-Hydroxyethyl)(methyl)amino]naphthalen-2-yl}ethan-1-one](/img/structure/B2773778.png)

![Methyl 2-oxospiro[3.5]nonane-7-carboxylate](/img/structure/B2773783.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-cyclohexylacetamide](/img/structure/B2773784.png)
![(E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2773786.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide](/img/structure/B2773789.png)
![2-[(2-chlorophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2773790.png)
![4-(3-Chloro-2-methylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid](/img/structure/B2773793.png)

![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid](/img/structure/B2773795.png)
